Flumatinib represents a significant advancement in the class of tyrosine kinase inhibitors (TKIs) developed specifically for targeting the BCR-ABL oncoprotein, which results from the Philadelphia chromosome translocation t(9;22). This chromosomal abnormality is the pathogenic driver in over 90% of chronic myelogenous leukemia (CML) cases and 20-30% of adult acute lymphoblastic leukemia (ALL). The development of BCR-ABL inhibitors began with the groundbreaking discovery of imatinib in the 1990s, which revolutionized CML treatment by demonstrating that targeted therapy could effectively control the disease by specifically inhibiting the constitutively active tyrosine kinase activity of BCR-ABL. However, the emergence of resistance mutations, particularly within the kinase domain of BCR-ABL, necessitated the development of more potent and selective inhibitors, leading to this compound as a promising therapeutic option. [1]
The structural biology of BCR-ABL has been extensively characterized, revealing a bilobal kinase domain consisting of an N-terminal lobe (N-lobe) and a C-terminal lobe (C-lobe), with ATP binding occurring in the cleft between these lobes. Key regulatory elements include the glycine-rich P-loop, the activation loop containing a conserved DFG motif, and the gatekeeper residue Thr315, which plays a critical role in inhibitor binding and specificity. Understanding these structural elements has been fundamental to the rational design of successive generations of BCR-ABL inhibitors, including this compound, with improved efficacy and resistance profiles. [2]
This compound functions as a potent ATP-competitive inhibitor that binds to the kinase domain of BCR-ABL. While detailed crystallographic studies specifically of this compound-bound BCR-ABL are not available in the searched literature, its mechanism can be inferred from its chemical class and known interactions. Like other later-generation BCR-ABL inhibitors, this compound targets the inactive DFG-out conformation of the kinase, where the activation loop folds into the ATP-binding site, creating a distinctive hydrophobic pocket that can be exploited for selective inhibitor binding. This DFG-out conformation is characterized by the rotation of the aspartate residue (Asp381 in Abl) away from the catalytic site, preventing coordination with magnesium ions essential for phosphorylation. [1] [2]
The binding interaction between this compound and BCR-ABL involves several critical structural elements:
Table 1: Comparative Profile of BCR-ABL Inhibitors in CML Treatment
| Inhibitor | Generation | Primary Targets | Binding Conformation | Key Resistance Mutations |
|---|---|---|---|---|
| Imatinib | First | BCR-ABL, PDGFR, c-KIT | DFG-out | T315I, Y253H, E255K/V, F359V/C |
| Dasatinib | Second | BCR-ABL, SRC family | DFG-in | T315I, V299L, F317L/I/C |
| Nilotinib | Second | BCR-ABL | DFG-out | T315I, Y253H, E255K/V, F359V/C |
| Bosutinib | Second | BCR-ABL, SRC family | DFG-in | T315I, V299L, F317L/I/C |
| Ponatinib | Third | BCR-ABL, including T315I | DFG-in | Compound mutations |
| This compound | Investigational | BCR-ABL, PDGFR, KIT | DFG-out (inferred) | Under investigation |
This compound exhibits a selective inhibition profile against BCR-ABL, PDGFR, and KIT, similar to imatinib but with potentially enhanced potency. This multi-targeted approach may provide additional therapeutic benefits in certain clinical contexts, particularly in gastrointestinal stromal tumors (GISTs) where KIT mutations play a pathogenic role. Molecular modeling studies suggest that this compound possesses structural features that allow it to overcome steric hindrance and altered bonding patterns caused by specific resistance mutations, particularly those in the activation loop. [3]
This compound has demonstrated significant potency in preclinical studies against BCR-ABL driven cellular models. While specific IC50 values for BCR-ABL inhibition were not provided in the searched literature, this compound has shown superior efficacy compared to imatinib and sunitinib in overcoming drug resistance conferred by specific KIT activation loop mutations in 32D cell transformation models. These findings are particularly relevant as KIT and ABL share structural similarities in their kinase domains, suggesting potential parallels in resistance mechanisms and inhibitor efficacy. [3]
In vivo studies have consistently demonstrated that this compound exhibits superior efficacy compared to imatinib or sunitinib against 32D cells harboring secondary mutations such as Y823D. These animal models provide important preclinical evidence supporting the potential clinical utility of this compound in overcoming specific resistance mutations that commonly arise during TKI therapy. The enhanced efficacy profile of this compound appears to stem from its optimized molecular structure that allows maintained binding affinity despite structural alterations in the kinase domain resulting from specific mutations. [3]
Table 2: Experimental Efficacy Data for BCR-ABL Inhibitors
| Experiment Type | Cell Line/Model | This compound Result | Imatinib Result | Sunitinib Result |
|---|---|---|---|---|
| In vitro inhibition | 32D cells with KIT D820G mutation | Effective | Resistant | Resistant |
| In vitro inhibition | 32D cells with KIT N822K mutation | Effective | Resistant | Resistant |
| In vitro inhibition | 32D cells with KIT Y823D mutation | Effective | Resistant | Resistant |
| In vivo efficacy | 32D cells with Y823D mutation | Superior efficacy | Reduced efficacy | Reduced efficacy |
| Molecular modeling | KIT kinase domain with A-loop mutations | Stable binding | Impaired binding | Impaired binding |
The comparative efficacy profile of this compound against specific resistance mutations suggests potential clinical advantages in certain contexts. Particularly noteworthy is its activity against activation loop mutations (D820G, N822K, Y823D, and A829P) that confer resistance to both imatinib and sunitinib. This mutation-overcoming capability appears to result from this compound's structural optimization, allowing it to maintain binding affinity despite conformational changes in the activation loop that typically interfere with inhibitor binding. [3]
The primary mechanism by which this compound overcomes certain resistance mutations appears to involve its optimized interaction with the kinase domain, particularly in regions where structural alterations impair binding of earlier-generation inhibitors. Molecular modeling of this compound docked to the KIT kinase domain suggests a unique structural mechanism that enables it to maintain binding affinity despite the presence of activation loop mutations that typically confer resistance. This capability is particularly valuable in clinical settings where secondary mutations emerge under selective pressure from earlier TKI therapies. [3]
Specific mutations in the activation loop (also known as the A-loop) typically induce resistance by stabilizing the active kinase conformation or altering the conformation of the ATP-binding pocket in ways that disrupt inhibitor binding without compromising ATP binding or catalytic activity. This compound's molecular structure appears to have been optimized to accommodate these conformational changes, allowing it to maintain critical binding interactions even when activation loop mutations are present. This property is shared with certain other later-generation TKIs specifically designed to address common clinical resistance mechanisms. [3]
The standardized protocols for evaluating this compound efficacy in cellular models involve several critical steps that ensure reliable and reproducible assessment of its inhibitory activity:
Molecular modeling approaches provide critical insights into the structural basis of this compound's mechanism of action and its ability to overcome resistance mutations:
The following diagram illustrates the experimental workflow for evaluating this compound efficacy:
Experimental workflow for evaluating this compound efficacy from initial screening to results interpretation.
Animal model evaluations provide critical preclinical data on this compound's therapeutic potential and its ability to overcome resistance in physiological contexts:
This compound represents a promising therapeutic option for patients with GISTs resistant to both imatinib and sunitinib due to secondary mutations in the activation loop. Its development follows the pattern of successive generations of TKIs, each designed to address specific limitations of earlier compounds. The evolution of BCR-ABL inhibitors exemplifies the paradigm of rational drug design in targeted cancer therapy, where structural insights into resistance mechanisms directly inform molecular optimization strategies. [3] [1]
The ongoing development of this compound and similar targeted therapies highlights the importance of comprehensive mutation profiling in guiding treatment selection for patients with resistance to initial TKI therapy. As the arsenal of targeted therapies expands, understanding the specific mutation profiles that respond to different inhibitors becomes increasingly important for optimizing therapeutic outcomes. This compound's particular efficacy against activation loop mutations suggests its potential niche in addressing specific resistance patterns that may emerge during treatment with earlier-generation TKIs. [3]
The following diagram illustrates this compound's binding mechanism to the BCR-ABL kinase domain:
This compound binding mechanism to the BCR-ABL kinase domain, stabilizing the inactive DFG-out conformation.
This compound represents a significant advancement in the ongoing development of targeted therapies against BCR-ABL-driven malignancies. Its ability to effectively overcome specific resistance mutations, particularly those in the activation loop, positions it as a promising therapeutic option for patients who have developed resistance to earlier-generation tyrosine kinase inhibitors. The continued refinement of BCR-ABL inhibitors exemplifies the successful application of structure-based drug design in addressing clinical challenges in targeted cancer therapy.
The following tables summarize the key pharmacokinetic (PK) parameters of this compound and its major metabolites after single and multiple doses in patients with chronic phase chronic myeloid leukemia (CML-CP) [1].
Table 1: Pharmacokinetic Parameters after a Single Dose
| Parameter | This compound 400 mg (n=14) | This compound 600 mg (n=15) | Description |
|---|---|---|---|
| T~max~ (h) | 2.0 (median) | 2.0 (median) | Time to reach maximum plasma concentration |
| t~1/2~ (h) | 16.0 | 16.9 | Apparent terminal disposition half-life |
| C~max~ (ng/mL) | Data from graph* | Data from graph* | Maximum measured plasma concentration |
| AUC~0-t~ (h·ng/mL) | Data from graph* | Data from graph* | Area under the concentration-time curve from 0 to last time point |
| AUC~0-∞~ (h·ng/mL) | Data from graph* | Data from graph* | Area under the concentration-time curve from 0 to infinity |
Table 2: Pharmacokinetic Parameters at Steady-State (after Multiple Doses)
| Parameter | This compound 400 mg (n=14) | This compound 600 mg (n=15) | Description |
|---|---|---|---|
| Rac (C~max~) | ~4.1-fold | ~3.4-fold | Accumulation ratio for C~max~ |
| Rac (AUC) | ~4.1-fold | ~3.4-fold | Accumulation ratio for AUC |
Note: The exact numerical values for C~max~ and AUC from [1] were not fully detailed in the text but can be observed in the published graphs, which show an approximate dose-proportional increase.
The core PK data presented above were generated using the following standardized clinical and bioanalytical methods [1].
A study in healthy Chinese subjects found that a high-fat diet significantly increases this compound exposure [2].
This compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4 [3].
A clinical study on Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) patients provided insights into this compound's distribution [4]:
The diagram below illustrates the primary metabolic pathway of this compound and the key experimental workflow used in drug interaction studies.
This compound is metabolized by CYP3A4 into active M1 and inactive M3 metabolites.
Typical workflow for assessing drug interactions, as used in this compound studies.
This compound is a novel, oral BCR-ABL tyrosine kinase inhibitor developed for treating chronic myeloid leukemia (CML). Its metabolism involves complex Phase I and Phase II biotransformation pathways [1].
The primary metabolic pathways identified in CML patients include [1]:
Ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) analysis in human plasma, urine, and feces revealed 34 metabolites, with 7 primary metabolites confirmed using synthetic reference standards [1]. The parent drug, this compound, remains the predominant form in plasma, urine, and feces [1].
The following diagram maps the core metabolic pathways and key experimental findings for this compound:
Key metabolic pathways and experimental insights for this compound.
Understanding the exposure and activity of this compound and its metabolites is critical for efficacy and safety assessments.
The table below summarizes key pharmacokinetic parameters for this compound and its major metabolite M1 from a clinical study in CML patients. Data for metabolite M3 is less prominent in pharmacokinetic literature.
| Analyte | Dose | T~max~ (h) | t~1/2~ (h) | Accumulation Ratio (Fold) | Key Findings |
|---|---|---|---|---|---|
| This compound | 400 mg | 2.0 (median) | 16.0 | 4.1 | Exposure (C~max~, AUC~0-t~, AUC~0-∞~) increased in an approximately dose-proportional manner [2]. |
| 600 mg | 2.0 (median) | 16.9 | 3.4 | ||
| Metabolite M1 | 400 mg / 600 mg | Information not specified in results | Information not specified in results | Information not specified in results | Has similar pharmacodynamic activity to the parent drug this compound [3] [4]. |
| Metabolite M3 | 400 mg / 600 mg | Information not specified in results | Information not specified in results | Information not specified in results | Identified as a pharmacologically inactive metabolite [4]. |
A study on healthy Chinese subjects also found that a high-fat diet significantly increased systemic exposure to this compound and M1 compared to the fasted state, while the effect on M3 was less pronounced [4].
A robust and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of this compound, M1, and M3 in human plasma [6].
The table below summarizes the available preclinical data from studies in rats:
| Aspect | Findings in Rat Models |
|---|---|
| Peak Blood Concentration | Reached approximately 5 hours after oral administration [1]. |
| Elimination Half-Life | Mean elimination half-life was 7.32 hours [1]. |
| Tissue Distribution | Widely distributed; concentrations in gastrointestinal tract, liver, kidney, respiratory tract, and reproductive organs were higher than in plasma [1]. |
| Major Metabolites | • M1 (N-desmethyl flumatinib): Active metabolite; plasma concentration ~10% of parent drug. • M3 (amide hydrolytic metabolite): Inactive metabolite; plasma concentration ~30% of parent drug [1]. |
This compound's extensive tissue distribution is significant, as higher concentrations in organs like the liver and kidney suggest these are potential sites for metabolism and excretion.
Here are the methodologies used in the studies from which this data is derived:
As a tyrosine kinase inhibitor, this compound primarily targets the BCR-ABL oncoprotein. The following diagram illustrates its mechanism of action and the experimental workflow for tissue distribution studies.
This compound inhibits BCR-ABL to treat CML
The table below summarizes the key quantitative findings from in vitro studies on flumatinib's performance in SUP-B15 cells.
| Assessment Metric | Experimental Findings | Comparative Context (vs. Other TKIs) |
|---|---|---|
| Cell Proliferation (IC₅₀) | Significant inhibition of SUP-B15 cell proliferation [1]. | A more potent inhibitory effect on Ph+ ALL cell lines compared to imatinib and dasatinib [1]. |
| Cellular Apoptosis | Induction of apoptosis observed [2]. | -- |
| Drug Efficacy Enhancement | CD9 knockdown promoted the efficacy of imatinib in SUP-B15 cells [2]. | -- |
| Blood-Brain Barrier Penetration | Achievable concentration in cerebrospinal fluid (CSF) [1]. | Concentration ordered as bone marrow > serum > cerebrospinal fluid; dasatinib concentration in CSF was lower than the detection limit [1]. |
The following experiments provide methodology for assessing this compound's effects in SUP-B15 cells.
This protocol measures the inhibitory effect of this compound on cell proliferation [1].
This method assesses morphological changes associated with apoptosis after drug treatment [1].
This compound's efficacy stems from its action as a second-generation TKI that targets the BCR-ABL1 oncoprotein. Research into SUP-B15 cells reveals several critical pathways.
Key pathways and modulation points in SUP-B15 cells. This compound directly inhibits BCR-ABL driven proliferation and survival signaling. CD9 knockdown and p53 activation enhance apoptosis.
The in vitro data suggests that this compound is a strong candidate for Ph+ ALL therapy, particularly due to its potent cell line inhibition and ability to penetrate the blood-brain barrier, which is crucial for preventing central nervous system relapse [1]. Combination strategies targeting CD9 or survivin, alongside TKIs, may further enhance treatment efficacy and overcome resistance [3] [2].
The following tables consolidate key efficacy and safety outcomes from a 2024 real-world study and the foundational phase III trial (FESTnd) [1].
Table 1: Comparative Molecular Response Rates (Real-World Study) [1]
| Response Parameter | Flumatinib (n=32) | Imatinib (n=52) | P-value |
|---|---|---|---|
| EMR at 3 months (BCR::ABL1 ≤10%) | 96.7% | 77.1% | < 0.05 |
| MMR at 6 months | 68.2% | 22.9% | < 0.01 |
| MMR at 12 months | 90.0% | 51.1% | < 0.01 |
| Median Time to MMR | 6 months | 18 months | < 0.001 |
| 3-Year PFS | 100% | 98.1% | > 0.05 (NS) |
| 3-Year EFS | 68.8% | 55.8% | > 0.05 (NS) |
| Grade 3-4 Hematologic AEs | 21.9% | 25.0% | > 0.05 (NS) |
Abbreviations: EMR, Early Molecular Response; MMR, Major Molecular Response (BCR::ABL1 ≤0.1% IS); PFS, Progression-Free Survival; EFS, Event-Free Survival; AE, Adverse Event; NS, Not Significant.
Table 2: Key Efficacy and Safety from the Phase III FESTnd Trial [2] [3]
| Outcome Measure | This compound 600 mg | Imatinib 400 mg | P-value |
|---|---|---|---|
| MMR at 12 months (Primary Endpoint) | 33.7% | 18.3% | < 0.0001 |
| MMR at 24 months | 55.5% | 38.9% | < 0.0001 |
| MR4 at 24 months | 30.8% | 12.7% | < 0.0001 |
| Any-grade Edema | 13.9% | 41.1% | < 0.001 |
A dedicated pharmacokinetic (PK) study in CML-CP patients provides insights into this compound's properties, which support its once-daily dosing [4].
Table 3: Key Pharmacokinetic Parameters of this compound [4]
| Parameter | This compound 400 mg (n=14) | This compound 600 mg (n=15) |
|---|---|---|
| Time to Cmax (Tmax) | 2 hours (median) | 2 hours (median) |
| Apparent Terminal Half-life (t1/2) | 16.0 - 16.9 hours | 16.0 - 16.9 hours |
| Drug Accumulation Ratio (RacAUC) | 4.1-fold | 3.4-fold |
| Dose Proportionality | Approximately dose-proportional increase in exposure (Cmax, AUC) |
Key Findings from PK Study:
This compound is a second-generation tyrosine kinase inhibitor (TKI) designed for potent and selective inhibition of the BCR-ABL1 oncoprotein.
Diagram: this compound specifically targets the ATP-binding site of the BCR-ABL1 oncoprotein, inhibiting its constitutive tyrosine kinase activity and leading to apoptosis of CML cells.
Key Technical Aspects:
Flumatinib mesylate is a novel, orally available second-generation BCR-ABL1 tyrosine kinase inhibitor (TKI) that has demonstrated superior potency and selectivity compared to imatinib. Structurally, this compound is an optimized derivative of imatinib featuring trifluoromethyl and pyridine groups that strongly interact with residues I293, L298, L354, and V379 in the ABL kinase domain via enhanced hydrophobic interactions. This molecular optimization results in significantly potent inhibition of BCR-ABL1 kinase activity, with preclinical studies showing greater efficacy than both imatinib and nilotinib against wild-type BCR-ABL1 kinase. This compound received approval from China's National Medical Products Administration (NMPA) in late 2019 for first-line treatment of chronic-phase chronic myeloid leukemia (CML-CP) and has since been incorporated into real-world clinical practice both as first-line and later-line therapy.
The mechanistic basis for this compound's enhanced efficacy lies in its structural modifications that allow for more potent binding to the ABL kinase domain. The special pyridine group and trifluoromethyl group in this compound enable strong hydrophobic interactions with key residues in the ATP-binding pocket of BCR-ABL1, resulting in effective blockade of kinase autophosphorylation and subsequent signaling pathways that drive leukemogenesis. In vitro studies have demonstrated that this compound maintains activity against several BCR-ABL1 mutant forms, including V299L, F317L, F317I, and M351T mutations, though it does not inhibit the T315I mutation. This compound's pharmacokinetic and pharmacodynamic properties have been optimized to achieve rapid absorption, with peak concentrations occurring approximately 2 hours after administration, and a half-life of 16-17 hours that supports once-daily dosing.
The standard dosing for this compound in clinical practice involves once-daily oral administration, with the following established regimens:
In the pivotal phase III FESTnd study, the 600 mg dose demonstrated superior efficacy over imatinib 400 mg daily in newly diagnosed CML-CP patients, establishing this as the standard first-line regimen. Clinical decisions between 400 mg and 600 mg dosing should consider individual patient factors, including disease risk stratification, comorbidities, and tolerance profile. For patients requiring later-line treatment after failure of prior TKIs, the 600 mg dose is typically recommended regardless of the number of previous therapy lines.
Table 1: Key Efficacy Endpoints by this compound Dose in First-Line CML-CP Treatment
| Efficacy Parameter | This compound 600 mg | This compound 400 mg | Imatinib 400 mg |
|---|---|---|---|
| 3-month EMR (BCR-ABL1 ≤10%) | 85% | Not reported | 80% |
| 6-month MMR (BCR-ABL1 ≤0.1%) | 50% | Not reported | 40% |
| 12-month MMR | 55% | Not reported | 50% |
| 6-month MR4.0 (BCR-ABL1 ≤0.01%) | 45% | Not reported | 5% |
| 6-month MR4.5 (BCR-ABL1 ≤0.0032%) | 35% | Not reported | 0% |
| 12-month MR4.5 | 45% | Not reported | 10% |
| 2-year Event-free Survival | 70% | Not reported | 47% |
The dose-response relationship for this compound is further evidenced by pharmacokinetic-pharmacodynamic correlations. In phase I and II studies, patients receiving the 600 mg dose achieved higher trough plasma concentrations and demonstrated superior molecular response rates compared to those receiving 400 mg. This correlation between drug exposure and efficacy provides the pharmacological rationale for recommending 600 mg as the standard first-line dose, particularly given the importance of achieving early and deep molecular responses in CML management.
Table 2: Later-line Efficacy of this compound 600 mg in TKI-Resistant/Intolerant CML-CP
| Response Parameter | Baseline Response Maintainers | Baseline Non-Responders |
|---|---|---|
| Complete Hematologic Response | 100% | 86.4% |
| CCyR/MR2 | 98.9% | 52.7% |
| Major Molecular Response | 98.6% | 49.6% |
| MR4/DMR | 92.9% | 23.5% |
For patients receiving this compound as later-line therapy, the 600 mg dose has demonstrated substantial efficacy. A large real-world study of 336 CML-CP patients with resistance or intolerance to previous TKIs (median treatment duration 11.04 months) showed that this compound effectively maintained responses in patients who had achieved clinical responses at baseline, while also inducing new responses in a significant proportion of baseline non-responders. Higher response rates were observed in patients receiving this compound as second-line TKI, those with no resistance to prior second-generation TKIs, and those with BCR-ABL1 ≤10% at baseline.
The pharmacokinetic properties of this compound have been characterized in dedicated PK studies involving patients with CML-CP. Following single-dose administration, this compound is rapidly absorbed, reaching maximum plasma concentrations (C~max~) at a median time of 2 hours post-dose. The drug demonstrates dose-proportional exposure across the 400 mg to 600 mg dose range, with approximately linear increases in C~max~, AUC~0-t~, and AUC~0-∞~ observed with dose escalation.
Table 3: Pharmacokinetic Parameters of this compound After Single and Multiple Dosing
| PK Parameter | This compound 400 mg | This compound 600 mg |
|---|---|---|
| T~max~ (hours) | 2.0 | 2.0 |
| Apparent t~1/2~ (hours) | 16.0-16.9 | 16.0-16.9 |
| R~ac~ C~max~ | 4.1-fold | 3.4-fold |
| R~ac~ AUC | 4.1-fold | 3.4-fold |
| Metabolites | M1 (N-demethylate), M3 (amide-bond hydrolytic) | M1 (N-demethylate), M3 (amide-bond hydrolytic) |
This compound exhibits significant drug accumulation at steady state following multiple dosing, with accumulation ratios of approximately 4.1-fold and 3.4-fold for the 400 mg and 600 mg doses, respectively. This pattern of accumulation is consistent with the drug's elimination half-life of 16.0-16.9 hours, supporting once-daily dosing. The two primary metabolites of this compound, M1 (N-demethylate metabolite) and M3 (amide-bond hydrolytic metabolite), have been characterized, with M1 demonstrating similar pharmacological activity to the parent compound.
Preclinical studies in rats have shown that this compound mesylate is widely distributed in tissues, with particularly high concentrations in the gastrointestinal tract, liver, kidney, and reproductive organs. Tissue concentrations in these organs typically exceed simultaneous plasma concentrations, reflecting extensive tissue distribution. The concomitant administration of this compound with a high-fat meal has been shown to increase the bioavailability of both this compound and its M1 metabolite, suggesting that consistent administration relative to meals may be important for maintaining stable drug exposure.
The safety profile of this compound has been characterized in both clinical trials and real-world studies, demonstrating generally manageable toxicity that differs in pattern from imatinib. In a propensity score-matched real-world comparison with imatinib, this compound-treated patients showed significantly lower incidence of certain non-hematologic adverse events, particularly edema and rash.
Table 4: Comparative Adverse Event Profiles of this compound vs Imatinib
| Adverse Event | This compound 600 mg (%) | Imatinib 400 mg (%) | p-value |
|---|---|---|---|
| Edema (any grade) | 0 | 25 | 0.017 |
| Rash (any grade) | 0 | 25 | 0.035 |
| ALT Elevation | 15 | 0 | 0.072 |
| Treatment Discontinuation (all causes) | 6 patients | 9 patients | NS |
| Discontinuation due to Toxicity | 3 patients | 4 patients | NS |
The distinct adverse event profile of this compound includes a higher incidence of hepatic transaminase elevations but lower rates of fluid retention and dermatologic reactions compared to imatinib. Notably, cardiovascular events including QT prolongation and ventricular premature beats have been reported in a small subset of patients receiving this compound, with one study documenting a case of grade 3 QT prolongation with ventricular premature beat leading to treatment discontinuation.
Appropriate dose management is essential for optimizing long-term this compound treatment. Recommended dose modifications for adverse events include:
Proactive monitoring should include complete blood counts monthly for the first three months and periodically thereafter, liver function tests monthly for the first three months, and electrocardiograms at baseline and following dose changes. For patients with cardiac risk factors or electrolyte abnormalities, more frequent monitoring may be warranted.
Objective: To evaluate the single-dose and multiple-dose pharmacokinetics of this compound 400 mg and 600 mg in patients with CML-CP.
Study Design:
Dosing and Sampling:
Analytical Method:
Response Criteria (according to ELN 2020 recommendations):
Monitoring Schedule:
Statistical Analysis:
The following diagram illustrates the pharmacokinetic study design and key parameters:
For newly diagnosed CML-CP patients, this compound 600 mg daily represents an effective first-line treatment option based on demonstrated superiority over imatinib in achieving deeper molecular responses. The treatment algorithm for first-line CML-CP therapy should incorporate:
Real-world evidence supports the superior efficacy of this compound over imatinib in first-line setting, with significantly higher rates of MR4.0 (45% vs 5% at 6 months) and MR4.5 (35% vs 0% at 6 months). The earlier and deeper responses achieved with this compound may translate into higher eligibility for treatment discontinuation attempts in eligible patients who sustain deep molecular responses.
For patients with resistance or intolerance to prior TKI therapy, this compound 600 mg daily demonstrates substantial efficacy, particularly when used as second-line therapy. Key considerations for later-line this compound use include:
The following diagram illustrates the clinical decision pathway for this compound use in CML-CP:
This compound represents a potent therapeutic option for both newly diagnosed and treatment-experienced CML-CP patients. The recommended 600 mg once-daily dosing regimen demonstrates superior efficacy over imatinib 400 mg daily, particularly in achieving deeper molecular responses that may enable future treatment discontinuation in eligible patients. The dose-proportional pharmacokinetics and manageable safety profile support its use in long-term CML management.
While the 600 mg dose establishes the optimal efficacy-risk balance for most patients, the availability of 400 mg dosing provides flexibility for toxicity management without complete therapy interruption. Future research directions should include direct comparisons with other second-generation TKIs, exploration of treatment-free remission rates, and evaluation of this compound in combination therapies for high-risk disease.
1. Therapeutic Regimens and Clinical Outcomes this compound is used in combination with chemotherapy. Common regimens include:
Clinical outcomes from key studies are summarized in the table below.
Table 1: Summary of Efficacy from Key Clinical Studies
| Study Design / Reference | Patient Number | Key Efficacy Endpoints | Survival Outcomes |
|---|
| Retrospective Analysis [1] | 29 | - Induced CR: 96.3%
2. Safety and Tolerability Profile The safety profile of this compound-based regimens is generally manageable and comparable to other second-generation TKIs [7] [4].
3. Key Differentiating Properties of this compound
1. Protocol: this compound with Hyper-CVAD/VP Chemotherapy This protocol is adapted from a clinical study using this compound-based chemotherapy for newly diagnosed Ph+ ALL [1].
2. Protocol: Chemotherapy-Free VAF Regimen This protocol is from a prospective phase 2 trial investigating a chemotherapy-free combination for newly diagnosed Ph+ ALL [3].
3. Experimental Methodology: TKI Concentration Detection This method describes how to monitor this compound concentrations in different biological compartments [1].
4. Experimental Methodology: Cell Proliferation Assay (CCK-8) This in vitro protocol evaluates the inhibitory potency of TKIs on Ph+ ALL cell lines [1].
Diagram 1: this compound's mechanism of action in targeting the BCR-ABL-driven signaling pathway in Ph+ ALL.
Diagram 2: A simplified workflow of a combined modality treatment protocol for Ph+ ALL using this compound and chemotherapy.
While the data for this compound is promising, several areas require further investigation:
1. Key Pharmacokinetic Parameters for TDM The table below summarizes steady-state pharmacokinetic parameters of this compound from a study in patients with chronic phase CML (CP-CML), which can serve as preliminary references for TDM [1].
| Parameter | This compound 400 mg (n=14) | This compound 600 mg (n=15) |
|---|---|---|
| Dosing Regimen | Single and multiple doses, once daily | Single and multiple doses, once daily |
| Time to Cmax (Tmax) | Median 2 hours post-dose | Median 2 hours post-dose |
| Apparent Terminal Half-life (t1/2) | 16.0 - 16.9 hours | 16.0 - 16.9 hours |
| Accumulation Ratio (RacAUC) | Approximately 4.1-fold | Approximately 3.4-fold |
| Metabolites | M1 (N-desmethyl this compound, pharmacologically active), M3 (inactive) | M1 (N-desmethyl this compound, pharmacologically active), M3 (inactive) |
| Key Finding | Exposure increased in an approximately dose-proportional manner | Exposure increased in an approximately dose-proportional manner |
2. Tissue Distribution and Blood-Brain Barrier Penetration A study on Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL) revealed a unique tissue distribution profile for this compound. The concentration order was found to be bone marrow > serum > cerebrospinal fluid (CSF), suggesting this compound has a high probability of crossing the blood-brain barrier, which is a significant consideration for preventing central nervous system leukemia [2].
3. Critical Drug-Drug Interactions this compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4 [3].
4. Correlation with Clinical Response While definitive therapeutic trough concentrations for this compound are not yet established, evidence suggests a positive relationship between drug exposure and efficacy. In a phase 1 study with CML-CP patients, a higher early molecular response rate was observed in the 600 mg dosing group, which achieved higher trough plasma concentrations [1].
This protocol outlines the methodology for measuring this compound and its major metabolite concentrations in human plasma, based on techniques used in published pharmacokinetic studies [1] [3].
1. Sample Collection and Timing
2. Sample Analysis via UPLC-MS/MS The following workflow details the analytical steps for quantifying this compound and M1.
Figure 1: Experimental workflow for quantifying this compound and its metabolite M1 in plasma samples.
3. Data and Quality Control
Current evidence supports the feasibility of TDM for this compound, with established PK parameters and a robust UPLC-MS/MS protocol. Future work should focus on:
The following table consolidates key findings from recent studies regarding flumatinib's concentration in different body compartments and associated clinical outcomes in Ph+ ALL.
| Aspect | Key Findings | Source / Study Context |
|---|---|---|
| Compartment Concentration | Order of concentration: Bone marrow > Serum > Cerebrospinal fluid (CSF) [1]. | Analysis of patient samples (Peripheral blood, bone marrow, and CSF) [1]. |
| CSF Penetration Capability | "High probability to cross the blood-brain barrier"; detectable in CSF [1]. | Comparative analysis with imatinib and dasatinib; dasatinib CSF concentration was lower than the detection limit in this study [1]. |
| Clinical Efficacy (CR & MRD) | CR rate: 95.2%-96.9% post-induction [2] [3]. MRD- rate: 66.1%-82.6% at 1 month; up to 95.6% by 3 months [1] [3]. | Multicenter studies of this compound-based first-line therapy in newly diagnosed Ph+ ALL patients [2] [1] [3]. | | Impact on Survival | 1-year OS: 92.5% [3]. 2-year OS: 87.4% [2]. | Prospective and retrospective clinical trials with median follow-up of 14-23 months [2] [3]. | | Comparative CNS Prophylaxis | Superior 3-month complete molecular response (CMR) and MRD negativity vs. dasatinib (75% vs. 46.2%, and 90% vs. 56.5%, respectively) [4] [5]. | A retrospective study comparing this compound (n=20) and dasatinib (n=23) combined with chemotherapy [4] [5]. |
This compound's potential for CNS prophylaxis stems from its molecular mechanism and distribution properties. The diagram below illustrates this pathway.
Here are detailed methodologies for key experiments and clinical protocols from the research.
This protocol is adapted from a prospective Phase II study (RJ-ALL2020.2A) [3].
This protocol details the experimental method used to determine this compound levels in serum, bone marrow, and CSF [1].
When designing application protocols for this compound, consider these practical points derived from the studies:
Current evidence indicates that this compound has promising potential to contribute to CNS prophylaxis in Ph+ ALL due to its ability to penetrate the CSF. Its integration into clinical protocols, alongside conventional intrathecal chemotherapy, is associated with high rates of deep molecular remission and improved survival outcomes. Future research with direct comparisons of CNS relapse rates in larger patient cohorts will further solidify its role in this setting.
For patients with FLT3-ITD mutated Acute Myeloid Leukemia (AML), maintenance therapy with an FLT3 inhibitor after allogeneic Hematopoietic Stem Cell Transplantation (allo-HSCT) is a strategy to reduce the high risk of relapse [1].
Recent studies demonstrate significant benefits with different FLT3 inhibitors:
| FLT3 Inhibitor | Study Type & Date | Key Efficacy Findings | Impact on Survival |
|---|---|---|---|
| Gilteritinib [2] | Retrospective (2025); 80 matched patients | 3-year relapse incidence: 25.0% (vs. 55.0% in control) | Significantly improved Overall Survival (OS) and Relapse-Free Survival (RFS) |
| Sorafenib [1] | Phase III RCT (2021) | 2-year relapse rate: 11.9% (vs. 31.6% in control) | Significantly improved OS (82.1% vs. 68.0%) |
| Midostaurin [1] | Phase II RCT (Preliminary) | 18-month Leukemia-Free Survival: 89% (vs. 76% in control) | Data demonstrates reduced risk of relapse |
The following diagram outlines the general treatment workflow and the points where maintenance therapy is integrated.
When designing a maintenance protocol, several factors require careful attention.
The use of FLT3 inhibitors like gilteritinib and sorafenib as post-transplant maintenance is strongly supported by evidence showing significant reductions in relapse and improvements in survival [2] [1]. However, the optimal duration of therapy and the management of long-term tolerance are areas of ongoing research.
I hope this information on the general principles of FLT3 inhibitor maintenance therapy is helpful for your research. Would you like me to provide more detailed information on the specific monitoring protocols or management of adverse events for the established FLT3 inhibitors?
Flumatinib is a second-generation tyrosine kinase inhibitor (TKI) with greater selectivity and potency against BCR-ABL1 kinase compared to imatinib [1]. Its chemical structure features a special pyridine group and a trifluoromethyl group that strongly interact with residues I293, L298, L354, and V379 in the ABL kinase via hydrophobic interactions, enhancing its inhibitory potency [1] [2]. In vitro studies demonstrate that this compound maintains high potency against several mutant BCR-ABL1 kinases, including V299L, F317L, F317I, and M351T mutations [1], making it a viable option for managing certain cases of imatinib resistance.
Table 1: this compound Dosing Protocol Overview
| Aspect | Protocol Specification |
|---|---|
| Indication | CML-CP resistant/intolerant to prior TKI therapy |
| Standard Dose | 600 mg once daily |
| Dose Adjustment | Permitted based on toxicity and response |
| Administration | Oral, with or without food |
| Treatment Duration | Continuous until progression or intolerance |
Clinical studies demonstrate that this compound maintains and achieves significant response rates in imatinib-resistant patients. A real-world study of 336 patients with CML-CP treated with this compound as second- to fourth-line therapy showed robust efficacy [1] [2]:
Table 2: Efficacy Outcomes of this compound in Later-Line Therapy (n=336)
| Response Parameter | Response Maintenance in Patients with Baseline Response | Response Achievement in Patients without Baseline Response |
|---|---|---|
| Complete Hematologic Response (CHR) | 100% | 86.4% |
| Complete Cytogenetic Response (CCyR) or MR2 | 98.9% | 52.7% |
| Major Molecular Response (MMR) | 98.6% | 49.6% |
| MR4/Deep Molecular Response (DMR) | 92.9% | 23.5% |
Analysis of specific patient subgroups reveals particularly favorable outcomes for certain populations [1]:
A separate study of 58 evaluable CML-CP patients showed that 52% achieved MMR during a 1-year follow-up after switching to this compound, with BCR-ABL1 (IS) levels >10% decreasing from 48% at baseline to 26% at 12 months [3]. For the imatinib-resistant/intolerant subgroup (n=20), MMR rates reached 44% [3].
This compound demonstrates a generally tolerable safety profile in the later-line setting, with adverse events (AEs) consistent with those observed in first-line therapy [1]. Most AEs are low-grade and manageable:
Objective: To quantitatively monitor BCR-ABL1 transcript levels for assessing treatment response.
Methodology:
Response Criteria [1]:
Objective: To identify BCR-ABL1 kinase domain mutations conferring TKI resistance.
Methodology:
Indications for Testing [4]:
This compound functions through competitive inhibition at the ATP-binding site of the BCR-ABL oncoprotein, preventing phosphorylation of proteins involved in BCR-ABL signal transduction and subsequently inducing apoptosis in BCR-ABL-expressing hematopoietic cells [4]. This mechanism is particularly effective in overcoming certain forms of imatinib resistance, including some kinase domain mutations that do not affect drug binding.
This compound represents an effective therapeutic option for imatinib-resistant CML-CP patients, particularly when used as second-line therapy. Its enhanced potency against BCR-ABL1 and favorable safety profile make it suitable for long-term management. The high response rates in imatinib-resistant patients without previous second-generation TKI failure position this compound as a valuable sequential therapy in the CML treatment algorithm [1]. Regular molecular monitoring and appropriate response assessment are critical for optimizing treatment outcomes.
This document provides a detailed procedure for the simultaneous quantification of this compound and its two major metabolites, M1 and M3, in human plasma. The method is based on a published and validated protocol [1] [2].
This compound is a potent second-generation BCR-ABL tyrosine kinase inhibitor used for treating chronic myelogenous leukemia (CML) [3]. Its two major circulating metabolites are N-desmethyl this compound (M1) and the amide hydrolysis product (M3) [1]. Monitoring the plasma concentrations of the parent drug and its metabolites is crucial for pharmacokinetic (PK) studies and therapeutic drug monitoring. The method described here is rapid, specific, sensitive, and has been successfully applied in clinical PK studies of CML patients [1].
2.1 Equipment and Reagents
2.2 Sample Preparation (Protein Precipitation)
2.3 Liquid Chromatography Conditions The following conditions achieve a total run time of 4.2 minutes, enabling high sample throughput.
2.4 Mass Spectrometry Conditions
Table 1: MRM Transitions for this compound and Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| This compound | 563 | 463 [1] |
| Metabolite M1 | 549 | 463 [1] |
| Metabolite M3 | 303 | 175 [1] |
| Internal Standard (HHGV-E) | 529 | 429 [1] |
The method was validated according to standard bioanalytical guidelines, with key parameters summarized below.
Table 2: Method Validation Data
| Validation Parameter | This compound | Metabolite M1 | Metabolite M3 |
|---|---|---|---|
| Linear Range | 0.400 - 400 ng/mL | 0.100 - 100 ng/mL | 0.200 - 200 ng/mL |
| Precision (Intra-day & Inter-day RSD) | < 8.5% | < 9.8% | < 10.6% |
| Accuracy (Relative Error) | Within ± 2.2% | Within ± 6.0% | Within ± 9.9% |
This validated method was applied in a clinical study to characterize the pharmacokinetics of this compound in patients with chronic phase CML (CML-CP) [5] [6].
4.1 Study Design
4.2 Key Pharmacokinetic Findings The LC-MS/MS analysis successfully determined the concentration-time profiles for this compound and its metabolites. Key findings included:
The workflow below summarizes the analytical and clinical application process.
This compound is a second-generation BCR-ABL tyrosine kinase inhibitor (TKI) approved in China for Philadelphia chromosome-positive chronic myeloid leukemia (CML). While demonstrating promising efficacy, its adverse event profile requires proactive management [1] [2]. The most common non-hematological AEs include gastrointestinal events and liver function abnormalities [3] [4] [5].
The table below summarizes the incidence and grading of key adverse events from recent studies:
| Adverse Event | Incidence (Range across studies) | Most Common Severity | Remarks |
|---|---|---|---|
| Diarrhea | 18% - 34% [6] [5] | Grade 1-2 [6] [5] | Most commonly reported AE; rarely leads to discontinuation [6]. |
| Liver Enzyme Elevation (e.g., ALT/AST) | ~15% (any grade) [3] | Not fully specified | Appears more frequent with this compound than Imatinib [3]. |
| Rash | ~12% [5] | Grade 1-2 [5] | Less frequent than with Imatinib (25%) [3]. |
| Thrombocytopenia | 7% - 12% [5] | Grade 3/4 in ~7% [5] | Most common hematological AE of grade 3/4 [5]. |
Diarrhea is one of the most frequently observed AEs but is typically low-grade and manageable.
Elevations in alanine transaminase (ALT) and aspartate transaminase (AST) have been observed and require regular monitoring.
The following diagram outlines the logical workflow for managing these AEs, from identification to resolution.
Successful management of this compound therapy hinges on a proactive and structured approach to adverse events. Most AEs, including diarrhea and liver enzyme elevations, are low-grade and manageable with supportive care, dose modifications, and close monitoring, allowing the majority of patients to continue benefiting from treatment [1] [2] [6]. Integrating these monitoring and management protocols into clinical practice is essential for optimizing patient outcomes.
Flumatinib is a potent, China-developed second-generation tyrosine kinase inhibitor (TKI) selectively targeting the BCR-ABL fusion protein, which is the primary oncogenic driver in Philadelphia chromosome-positive (Ph+) leukemias, including chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL) [1]. Its molecular structure, an optimized derivative of imatinib, contributes to its increased potency and selectivity [2]. Preclinical data indicate that this compound also exhibits inhibitory activity against PDGFR and KIT kinases, and it has shown potential to overcome drug resistance conferred by certain activation loop mutations in these kinases, suggesting a broader therapeutic utility [3].
The drug's approval and subsequent real-world use have provided substantial evidence for its efficacy not only as a first-line treatment for CML but also in later-line settings and for Ph+ ALL [2]. This document consolidates the latest real-world evidence (RWE) and provides a detailed experimental protocol for assessing this compound's efficacy and safety in a clinical research setting, with a focus on single-center study design.
Real-world studies provide critical insights into this compound's performance outside of controlled clinical trials. The data below summarize its efficacy across different disease types and treatment lines.
Table 1: Efficacy of this compound in First-Line and Later-Line Treatment of CML
| Treatment Context | Study Design | Key Efficacy Endpoints | Reported Rates |
|---|---|---|---|
| CML-CP, First-Line [4] | Single-center retrospective (n=141 total; subset as 1st-line) | 12-month MMR rate | 69.4% |
| CML-CP, Later-Line [2] | Multicenter retrospective (n=336) | CCyR/MR2 (in non-responders at baseline) | 52.7% |
| MMR (in non-responders at baseline) | 49.6% | ||
| MR4/DMR (in non-responders at baseline) | 23.5% | ||
| CML-CP, Post-Line [4] | Single-center retrospective (n=141 total; subset as post-line) | 12-month MMR rate | 67.6% |
| Median time to MMR | 10.5 months |
Table 2: Efficacy of this compound in Philadelphia-Positive Acute Lymphoblastic Leukemia (Ph+ ALL)
| Patient Population | Study Design | Key Efficacy Endpoints | Reported Rates |
|---|---|---|---|
| de novo Ph+ ALL [5] [6] | Multicenter retrospective (n=65) | Complete Remission (CR) post-induction | 96.9% (63/65) |
| CR with MRD negativity (flow cytometry) | 58.5% (38/65) | ||
| 24-month Overall Survival (OS) | 87.4% | ||
| 24-month Event-Free Survival (EFS) | 62.6% | ||
| Ph+ ALL [7] | Single-center retrospective (n=29) | Induced CR rate | 96.3% |
| 3-month MRD negativity rate | 91.3% | ||
| 6-month Major Molecular Response (MMR) | 93.3% | ||
| 6-month Complete Molecular Response (CMR) | 73.3% |
The data demonstrate that this compound-based regimens induce high rates of rapid and deep remission. In Ph+ ALL, this compound combined with chemotherapy achieves remarkably high complete remission rates exceeding 96% [5] [7]. The high rate of minimal residual disease (MRD) negativity underscores its potency in eradicating leukemic cells [7]. Allogeneic hematopoietic stem cell transplantation (allo-HSCT) consolidation following this compound-induced remission significantly improved event-free survival in Ph+ ALL patients [5] [6]. In CML, this compound is effective in both first-line and later-line settings, inducing high rates of major molecular response (MMR) even in patients who have failed previous TKI therapy [4] [2].
The safety profile of this compound is characterized primarily by hematologic adverse events, with non-hematologic events being generally less common and lower grade.
Table 3: Summary of Adverse Events (AEs) Associated with this compound
| Adverse Event (AE) Category | Specific AE | Frequency / Grade | Management Notes |
|---|---|---|---|
| Hematologic AEs [5] [6] [7] | Neutropenia | 93.8% (Ph+ ALL study) | Most common; requires monitoring. |
| Thrombocytopenia | 76.9% (Ph+ ALL study) | Frequent; may need dose management. | |
| Myelosuppression | Common (CML study) | Independent risk factor for premature discontinuation [4]. | |
| Non-Hematologic AEs [7] [1] | Liver function impairment | Occasional | Monitor liver enzymes. |
| Infection | Occasional | Manage with standard care. | |
| Gastrointestinal issues (nausea, vomiting, diarrhea) | Occasional | Generally low-grade [1]. | |
| Fatigue, Dizziness | Occasional | Generally manageable [1]. |
A notable finding from a CML-focused study was that 28.4% of patients experienced premature drug discontinuation, with grades 3-4 hematologic AEs identified as an independent risk factor for this outcome. This highlights the need for proactive management of myelosuppression to ensure treatment continuity [4].
This section outlines a protocol for a single-center retrospective study based on methodologies from the reviewed literature.
This protocol is adapted from methods used to establish this compound resistance and test drug sensitivity [9].
A specialized protocol to assess this compound penetration, based on a clinical study [7].
Despite its potency, resistance to this compound can develop. Key mechanisms identified in a this compound-resistant K562 cell line (K562/FLM) include:
The following diagram illustrates the pathways involved in this compound resistance based on the K562/FLM cell model:
Furthermore, clinical evidence identifies specific ABL1 kinase domain mutations as key drivers of relapse. The T315I and Y253H mutations were the most frequently observed in Ph+ ALL patients who relapsed on this compound-based therapy [5] [6]. Research suggests that ivermectin may help overcome this compound resistance by suppressing autophagy, reducing efflux pump expression, and inhibiting the EGFR/ERK/STAT3 signaling pathway [9].
Real-world evidence firmly establishes this compound as a highly effective and generally safe therapeutic option for patients with Ph+ leukemias. Its ability to induce rapid and deep molecular responses in both CML and Ph+ ALL supports its use in clinical practice. Researchers and clinicians should be aware of the primary resistance mechanisms and the importance of molecular monitoring to detect resistance mutations. Future prospective trials and longer follow-up studies will further refine its optimal use in the treatment landscape.
1. What are the primary mechanisms of this compound resistance identified in K562 cell models? Research on a this compound-resistant K562 subline (K562/FLM) reveals that resistance is multifactorial. The key identified mechanisms are [1]:
2. Besides this compound-specific resistance, what other microenvironmental factors can cause TKI resistance? Studies on imatinib resistance show that the bone marrow stroma can offer a protective niche for CML cells. Adhesion of K562 cells to stromal cells activates ERK1/2 and BMP (SMAD1/8) signaling pathways, leading to a chemoprotected, non-proliferative state. Prolonged interaction can even result in stroma-free chemoresistance. Disrupting this adhesion or inhibiting these pathways can re-sensitize cells to TKIs [2].
3. Are there any existing drugs that can help overcome this compound resistance? Yes, the anthelmintic drug Ivermectin has shown promise in preclinical studies. In this compound-resistant K562/FLM cells, Ivermectin effectively suppressed the expression of autophagy and drug-transport proteins and reduced the activity of phospho-EGFR, phospho-ERK, and phospho-STAT3 proteins, thereby promoting apoptotic cell death [1].
This section provides a framework to diagnose the resistance mechanisms at play in your experimental models.
Step 1: Confirm and Characterize Resistance First, quantify the level of resistance in your cell line.
| Cell Line | This compound IC50 (nM) | Resistance Index (RI) | Interpretation |
|---|---|---|---|
| K562 (Parental) | Low (e.g., ~base IC50) | 1.0 | Drug-sensitive control |
| K562/FLM (Resistant) | Significantly Elevated | High (e.g., >10-fold) | Successful induction of resistance |
Step 2: Identify the Underlying Mechanism(s) Use the following experimental approaches to pinpoint the specific resistance pathways.
| Suspected Mechanism | Investigation Method | Key Markers to Analyze | Potential Outcome in Resistant Cells |
|---|---|---|---|
| Drug Efflux Pumps | Western Blot, Flow Cytometry, RT-PCR [1] [4] | P-gp, ABCC1, ABCC4, ABCG2 | Overexpression of one or more transporters |
| Altered Autophagy | Western Blot, Immunofluorescence (LC3B) [1] | LC3B-II/I ratio, p62/SQSTM1 | Increased LC3B puncta, altered p62 |
| Bypass Signaling | Western Blot (Phospho-Proteins) [1] [2] | p-EGFR, p-ERK, p-STAT3, p-SMAD1/8 | Increased phosphorylation |
| BCR-ABL Dependency | qRT-PCR, Western Blot, Sanger Sequencing [1] [5] | BCR-ABL transcript level, BCR-ABL protein, kinase domain mutations | Overexpression or acquisition of mutations (e.g., T315I) |
Protocol 1: Establishing a this compound-Resistant K562 Cell Line (K562/FLM) This is a foundational protocol for resistance studies [1].
Protocol 2: Assessing Apoptosis via Annexin V/PI Staining and Flow Cytometry This protocol is critical for evaluating the efficacy of resistance-reversing agents [1].
The diagrams below illustrate the core concepts and experimental pathways for studying this compound resistance.
Diagram 1: this compound Resistance and Reversal Mechanisms. This chart maps the primary resistance mechanisms identified in K562/FLM cells and how Ivermectin acts to reverse them, ultimately leading to cell death [1].
Diagram 2: Experimental Workflow for Resistance Studies. This flowchart outlines a logical sequence for establishing, confirming, and investigating a this compound-resistant K562 cell model in the laboratory [1].
1. What are the primary mechanisms of resistance to this compound in CML cells?
Research has identified that the this compound-resistant cell line K562/FLM exhibits three major resistance mechanisms, which often work in concert [1]:
The following diagram illustrates how these mechanisms interact to confer resistance.
2. Which drug-efflux proteins are specifically overexpressed in this compound-resistant cells?
The established K562/FLM cell line showed a significant increase in the expression of specific ATP-Binding Cassette (ABC) transporters compared to the parental K562 cells [1]. The table below lists these proteins and their known roles.
| Transporter Protein | Gene Symbol | Key Functional Notes |
|---|---|---|
| P-glycoprotein | ABCB1 | One of the most studied efflux pumps; handles a very wide range of structurally diverse drugs [2] [3]. |
| Multidrug Resistance-Associated Protein 1 | ABCC1 | Confers resistance to amphipathic anions and is linked to glutathione-conjugate transport [2] [4]. |
| Multidrug Resistance-Associated Protein 4 | ABCC4 | Known to transport nucleotide analogs and other drugs, contributing to chemoresistance [1]. |
3. Are there any promising strategies to overcome this resistance?
Yes, the study on K562/FLM cells identified Ivermectin as a potential therapeutic agent. Ivermectin was found to effectively counteract this compound resistance by targeting the identified mechanisms [1]:
Here are the detailed methodologies for key experiments cited in the research on this compound resistance.
1. Protocol for Establishing a this compound-Resistant Cell Line
This protocol is adapted from the study that successfully created the K562/FLM cell line [1].
2. Protocol for Evaluating Resistance and Cross-Resistance
The Cell Counting Kit-8 (CCK-8) assay is a common and reliable method for this purpose [1].
3. Protocol for Detecting Autophagy (LC3B Immunofluorescence)
Monitoring the conversion of LC3-I to LC3-II is a standard method for assessing autophagy activity [1] [5].
The workflow for this key experiment is summarized below.
Research indicates that resistance to flumatinib involves multiple, concurrent cellular mechanisms rather than a single pathway. The established this compound-resistant cell line K562/FLM demonstrates cross-resistance to imatinib and the chemotherapeutic agent doxorubicin [1] [2].
The table below summarizes the key molecular pathways and their roles in conferring this multi-drug resistance:
| Mechanism | Role in Cross-Resistance | Experimental Evidence |
|---|---|---|
| Upregulated Drug Efflux Transporters | Reduces intracellular concentration of multiple drugs. P-gp, ABCC1, and ABCC4 are key proteins [1]. | Western blot analysis showed significantly higher expression of these transporters in K562/FLM cells compared to parental K562 cells [1]. |
| Enhanced Protective Autophagy | Promoves cell survival by degrading damaged components under drug-induced stress [1]. | Immunofluorescence showed increased LC3B puncta; Western blot showed decreased p62, indicating elevated autophagic flux in K562/FLM cells [1]. |
| Hyperactivated Survival Signaling | Compensatory activation of EGFR/ERK/STAT3 pathways bypasses BCR-ABL1 inhibition [1]. | Western blot analysis revealed increased phosphorylation levels of EGFR, ERK, and STAT3 in resistant cells [1]. Imatinib can also reverse doxorubicin resistance by affecting STAT3-dependent pathways [3]. |
Here are detailed methodologies for key experiments used to study this compound resistance, which can be adapted for your own laboratory work.
This protocol is based on the successful induction of the K562/FLM cell line [1].
This method is used to determine the half-maximal inhibitory concentration (IC₅₀) and calculate the Resistance Index (RI) [1].
This protocol is crucial for confirming the mechanisms identified in the resistance pathways [1].
The following diagram synthesizes the molecular interactions that drive this compound cross-resistance, providing a clear visual model of the mechanisms detailed in the tables above.
Research suggests that targeting the resistance pathways may overcome cross-resistance.
Here is a detailed step-by-step protocol for conducting the CCK-8 assay to evaluate the effect of this compound on cell proliferation [1].
Step-by-Step Experimental Procedure
Data Calculation
Use the following formulas to calculate cell viability and inhibition rates [1]:
Where:
The IC50 value (half-maximal inhibitory concentration) can be determined by plotting the drug concentration against the inhibition rate or cell viability percentage using software like GraphPad Prism [2].
The table below summarizes conditions and results from published studies that used the CCK-8 assay to determine this compound's activity.
| Cell Line | Disease Model | Key Experimental Conditions | Reported IC50 / Effect | Citation |
|---|---|---|---|---|
| K562 | Chronic Myeloid Leukemia (CML) | Seeding: 5x10³ cells/well; Incubation: 72 hrs; CCK-8: 10 µL for 2 hrs | IC50: Lower in parental vs. resistant (K562/FLM) cells [2] | [2] |
| SUP-B15 | Philadelphia-positive Acute Lymphoblastic Leukemia (Ph+ ALL) | Incubation: 48 hours | IC50: 2.4 µM [4] | [4] |
| SUP-B15 | Ph+ ALL | Seeding: 6x10⁵/L; CCK-8: 20 µL for 4 hrs | This compound showed a more potent inhibitory effect than imatinib and dasatinib [5] | [5] |
Q1: What should I do if the signal from my CCK-8 assay is too weak or too strong? A1: This is often due to an incorrect number of cells or an improper CCK-8 incubation time.
Q2: Can I use the CCK-8 assay with cells in suspension, like leukemia cell lines? A2: Yes. The CCK-8 assay is effective for both adherent and suspension cells [6]. The protocol for suspension cells is similar; simply ensure the cells are evenly distributed in the well during seeding and incubation.
Q3: My test drug might be interfering with the assay. How can I address this? A3: If the test drug itself has color or redox properties, it can interfere with the absorbance reading.
Q4: Can I use a different plate format, like a 384-well plate? A4: Yes. For a 384-well plate, the volumes need to be scaled down. A common approach is to add CCK-8 with 1/10th the volume of the culture medium. If the volume is too small to handle accurately, you can dilute the CCK-8 reagent 1:1 with medium and then add a volume equal to 1/5th of the culture medium in the well [3].
The following diagram illustrates the logical flow of the CCK-8 assay protocol for this compound IC50 determination:
The following table summarizes key risk factors for premature drug discontinuation and the common hematologic adverse events (AEs) associated with flumatinib treatment, as identified in real-world studies.
| Category | Factor / Adverse Event | Details / Incidence | Clinical Implications / Recommendations |
|---|---|---|---|
| Risk Factors for Discontinuation [1] | Grades 3-4 Hematologic AEs | Identified as an independent risk factor for premature discontinuation. | Requires close monitoring and proactive management; may necessitate dose adjustment or supportive care. |
| Prior TKI Treatment History | Poorer response and failure-free survival in patients who previously received only imatinib. | Consider patient's prior TKI exposure and response history when initiating this compound. | |
| Hematologic Toxicity Profile | Neutropenia [2] | Very common (93.8%) in Ph+ ALL patients on this compound + chemotherapy. | Frequent in intensive chemotherapy regimens; manage with growth factor support. |
| Thrombocytopenia [2] | Very common (76.9%) in Ph+ ALL patients on this compound + chemotherapy. | Monitor platelet counts; manage with transfusions or dose modifications. | |
| Myelosuppression [3] | Commonly observed; generally tolerable. | A primary concern; regular blood count monitoring is essential [3] [4]. |
For researchers and clinicians, standardized monitoring is critical for assessing this compound's safety and efficacy.
This protocol outlines the key procedures for monitoring patients on this compound therapy, based on recommendations from clinical studies and ELN guidelines [5] [6].
1. Baseline Assessments:
2. Treatment Initiation:
3. Efficacy Monitoring Schedule:
4. Safety & Toxicity Monitoring:
5. Mutation Analysis:
A study investigating this compound's penetration into compartments like the cerebrospinal fluid (CSF) used this methodology [3].
1. Sample Collection:
2. Concentration Measurement:
3. Data Analysis:
The diagram below illustrates this compound's mechanism of action and the hypothesized pathway leading to hematologic toxicity.
Diagram Title: this compound's mechanism and hematologic toxicity pathway.
Key Insights:
The table below summarizes the primary resistance mechanisms identified in a this compound-resistant chronic myeloid leukemia (CML) cell line (K562/FLM) [1] [2].
| Mechanism | Description | Experimental Evidence in K562/FLM Cells |
|---|---|---|
| Pathway Hyperactivation | Increased phosphorylation and activity of EGFR, ERK, and STAT3 signaling proteins [1]. | Enhanced phosphorylation of p-EGFR, p-ERK, and p-STAT3 proteins confirmed via Western blot [1] [2]. |
| Enhanced Autophagy | Increased levels of cellular self-degradation, allowing cells to evade this compound-induced cell death [1]. | Upregulation of autophagy-related processes observed through cellular experiments and immunofluorescence detection of LC3B [1] [2]. |
| Upregulated Drug Efflux | Overexpression of membrane transport proteins that pump this compound out of the cell [1]. | Increased expression of P-glycoprotein, ABCC1, and ABCC4 confirmed via Western blot [1] [2]. |
| Cross-Resistance | Resistance extends to other therapeutics, complicating treatment options [1]. | The K562/FLM cell line showed cross-resistance to imatinib and doxorubicin [1] [2]. |
Here are answers to specific technical questions and detailed protocols for investigating these resistance mechanisms.
FAQ 1: How do I confirm that the EGFR/ERK/STAT3 pathway is hyperactivated in my resistant cell model?
You can assess pathway activity by measuring the phosphorylation levels of key proteins in this pathway.
FAQ 2: What is a potential strategy to overcome this compound resistance linked to these mechanisms?
Research indicates that the anti-parasitic drug ivermectin has shown potential as a therapeutic agent to counteract this compound resistance [1] [2].
The following diagram maps the molecular mechanisms of this compound resistance and the points where ivermectin intervenes, providing a clear overview of the signaling network involved.
The table below summarizes the primary resistance mechanisms identified in this compound-resistant CML cells (K562/FLM) and how ivermectin counteracts them.
| Mechanism | Observation in this compound-Resistant (K562/FLM) Cells | Effect of Ivermectin Treatment |
|---|---|---|
| Autophagy | Enhanced autophagy, acting as a pro-survival mechanism [1]. | Effectively suppresses the expression of autophagy-related proteins, promoting apoptotic cell death [1]. |
| Drug Transporter Expression | Increased expression of P-glycoprotein (P-gp), ABCC1, and ABCC4, leading to enhanced drug efflux [1]. | Suppresses the expression of these transport proteins, increasing intracellular drug retention [1]. |
| Signaling Pathway Activity | Hyperactivation of the EGFR/ERK/STAT3 signaling pathway, promoting cell survival and proliferation [1]. | Reduces the phosphorylation (activity) of p-EGFR, p-ERK, and p-STAT3 proteins [1]. |
| Cross-Resistance | Exhibited cross-resistance to imatinib and doxorubicin [1]. | Ivermectin itself remained effective and cytotoxic against the resistant cell line [1]. |
These mechanisms are part of a interconnected resistance network, which can be visualized in the following pathway diagram.
For researchers aiming to replicate or build upon these findings, here are detailed methodologies for key experiments.
This protocol outlines the long-term, dose-escalation method used to generate the K562/FLM cell line [1].
Once the resistant line is established, confirm the resistance phenotype and investigate underlying mechanisms.
Cell Viability and IC₅₀ Determination (CCK-8 Assay) [1]
Protein Expression Analysis (Western Blotting) [1]
Autophagy Flux Assessment (Immunofluorescence for LC3B) [1]
The manufacturer's prescribing information for flumatinib does not provide specific dose recommendations for patients with renal or hepatic impairment [1]. This is a common gap for newly approved drugs, as initial clinical trials often exclude patients with significant organ dysfunction.
The table below summarizes the status of available guidelines:
| Organ System | Specific Guideline Available? | Key Supporting Evidence & Comments |
|---|---|---|
| Renal Impairment | No | Pre-clinical data suggests renal excretion is a minor elimination pathway (<10%) [1]. Clinical studies excluded patients with significant renal impairment, creating a knowledge gap [2]. |
| Hepatic Impairment | No | Hepatotoxicity is a known class-wide effect of TKIs [3]. Real-world studies report that liver enzyme elevations with this compound are generally low-grade and manageable [4] [5]. |
In the absence of formal guidelines, the following data from clinical and real-world studies can help shape clinical judgment.
Pharmacokinetics (PK)
Real-World Safety Profile Large-scale, real-world studies on this compound use demonstrate that its adverse event profile is generally consistent and manageable:
Given the lack of specific guidelines, a cautious and monitored approach is recommended. The following workflow and table outline a proposed strategy for managing patients with organ impairment.
The table below details the monitoring parameters and potential actions based on the workflow above.
| Clinical Scenario | Recommended Monitoring | Proposed Action for Observed Toxicity |
|---|---|---|
| All Patients (Baseline) | Assess serum creatinine & calculate CrCl; LFTs (ALT, AST, Bilirubin) [6] [3]. | Do not initiate if severe, uncontrolled organ dysfunction is present. |
| Renal Impairment | Monitor serum creatinine periodically. Watch for non-renal toxicities (e.g., myelosuppression, diarrhea) [5] [1]. | For significant toxicity: Consider dose reduction (e.g., to 400 mg daily) or temporary interruption based on severity [7]. |
| Hepatic Impairment | Monitor LFTs biweekly for first 2 months, then monthly [3]. | For Grade ≥3 elevation: Withhold this compound. Resume at a reduced dose (400 mg) upon recovery to Grade ≤1 [3]. |
For researchers investigating this compound's handling in impaired organ function, the following validated methodologies can be applied.
Protocol 1: Determining this compound Concentration in Biological Matrices This LC-MS/MS method was used to characterize this compound pharmacokinetics [2].
Protocol 2: Assessing Blood-Brain Barrier Penetration This protocol can be adapted to study drug distribution, which may be altered in hepatic impairment [8] [9].
The table below summarizes quantitative data from key in vitro and in vivo studies on the interaction between this compound and various CYP3A4 inhibitors.
| CYP3A4 Inhibitor | Study Type | Key Findings & Parameters | Reported Changes in this compound Exposure | Clinical Implications |
|---|---|---|---|---|
| Isavuconazole (Moderate Inhibitor) | In Vitro (HLM, rCYP3A4) & In Vivo (Rat) | IC₅₀: 6.66 µM (HLM), 2.90 µM (rCYP3A4); Mixed inhibition mechanism [1]. | ↑ AUC, ↑ Cmax, ↓ CLz/F in rats [1]. | Likely increase in this compound plasma concentration; caution required [1]. |
| Voriconazole | In Vitro (Metabolic Profile) & Clinical Case | Confirmed as a CYP3A4 inhibitor in vitro [2]. Case report with dasatinib (same metabolic pathway) shows significant interaction [3]. | N/A for this compound (in vitro only). Case report showed toxicity with concurrent use of dasatinib [3]. | Strong potential for interaction; dose reduction of TKI is recommended [3]. |
| Erythromycin (Strong Inhibitor) | In Vitro & In Vivo (Rat) | Inhibits this compound metabolism in vitro [2]. | ↑ Plasma concentration, ↑ systemic exposure in rats [2]. | Lower doses of this compound should be considered in clinical practice [2]. |
| Cyclosporine | In Vitro & In Vivo (Rat) | Inhibits this compound metabolism in vitro [2]. | ↑ Plasma concentration, ↑ systemic exposure in rats [2]. | Lower doses of this compound should be considered in clinical practice [2]. |
| Ketoconazole, Posaconazole | In Vitro (Comparative Inhibition) | Show more potent inhibitory effects on HLM-mediated this compound metabolism than itraconazole, fluconazole, and voriconazole [1]. | N/A (In vitro comparison) | Expected to significantly increase this compound levels. |
This protocol outlines a standard method for investigating the drug-drug interaction (DDI) potential between this compound and a CYP3A4 inhibitor using human liver microsomes (HLM), based on the methodology from the search results [1].
1. Materials and Reagents - Test Compounds: this compound, Isavuconazole (or other inhibitors) - Biological System: Human Liver Microsomes (HLM) or recombinant human CYP3A4 (rCYP3A4) - Cofactor: NADPH (Reduced Nicotinamide Adenine Dinucleotide Phosphate) - Internal Standard: Dasatinib - Solvents: Acetonitrile, formic acid, PBS (Phosphate Buffered Saline)
2. Equipment - Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS) system - Waters Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7-µm) - Centrifuge
3. Incubation Procedure - Prepare the incubation system with a total volume of 200 µL: - 1 M PBS (pH 7.4) - this compound (at various concentrations, e.g., 1-50 µM for Km determination) - HLM (0.3 mg/mL) or rCYP3A4 (0.5 pM) - CYP3A4 inhibitor (at various concentrations for IC₅₀ determination) - Pre-incubate the mixture (without NADPH) at 37°C for 5 minutes. - Initiate the metabolic reaction by adding 1 mM NADPH. - Incubate at 37°C for 45 minutes. - Terminate the reaction by adding 20 µL of internal standard (dasatinib, 200 ng/mL) and 400 µL of cool acetonitrile. - Centrifuge the mixture at 13,000 rpm for 5 minutes. - Collect the supernatant for UPLC-MS/MS analysis.
4. UPLC-MS/MS Analysis - Chromatography: - Mobile Phase: (A) 0.1% formic acid in water; (B) Acetonitrile - Flow Rate: 0.4 mL/min - Gradient: - 0-0.5 min: 90% A - 0.5-1.0 min: 90% → 10% A - 1.0-1.5 min: 10% A - 1.5-1.6 min: 10% → 90% A - 1.6-2.0 min: 90% A - Mass Spectrometry (MRM mode, positive ion): - This compound: m/z 563.1 → 463.0 (cone voltage: 10 V, collision energy: 20 eV) - Metabolite M1: m/z 549.3 → 462.9 (cone voltage: 10 V, collision energy: 25 eV) - Internal Standard (Dasatinib): m/z 488.0 → 401.1 (cone voltage: 10 V, collision energy: 20 eV)
5. Data Analysis - Use the concentration data of this compound and its metabolite M1 to calculate reaction velocity. - Plot data according to the Michaelis-Menten equation to determine the Km value. - Plot inhibitor concentration versus reaction velocity to calculate the IC₅₀ value.
The diagram below visualizes the metabolic pathway of this compound and the site of action for CYP3A4 inhibitors.
This diagram outlines the logical workflow for conducting a drug-drug interaction study, from in vitro experiments to clinical implications.
Q1: Why is the interaction between this compound and CYP3A4 inhibitors like isavuconazole clinically significant? this compound is primarily metabolized by the CYP3A4 enzyme [1] [2]. When a CYP3A4 inhibitor is co-administered, it reduces the metabolism of this compound, leading to increased systemic exposure (higher AUC and Cmax) and a decreased clearance rate (CLz/F) [1]. This elevated exposure can enhance both the therapeutic and toxic effects of this compound, increasing the risk of adverse events such as thrombocytopenia, leukopenia, and gastrointestinal abnormalities [1].
Q2: How does the inhibitory strength of isavuconazole compare to other azole antifungals against this compound metabolism? According to in vitro studies in human liver microsomes, ketoconazole, posaconazole, and isavuconazole show more potent inhibitory effects on this compound metabolism compared to itraconazole, fluconazole, and voriconazole [1]. This suggests that the interaction potential is not uniform across the entire azole class.
Q3: Are there clinical case reports that demonstrate the real-world impact of such interactions? While direct case reports for this compound are limited in the provided results, a highly relevant case involves dasatinib (another TKI also metabolized by CYP3A4). A patient developed pulmonary arterial hypertension after co-administration of reduced-dose dasatinib and voriconazole, despite the dose reduction. The condition resolved upon discontinuation of dasatinib, illustrating that even with dose adjustments, significant toxicity can occur due to this interaction [3]. This underscores the need for extreme caution and close monitoring when these drugs are combined.
Q4: What is the recommended course of action when this compound must be co-administered with a strong CYP3A4 inhibitor? Based on the evidence, the following actions are recommended:
| Time Point | Flumatinib MMR Rate | Imatinib MMR Rate | Significance (P-value) | Study / Context |
|---|---|---|---|---|
| 3 months (EMR: BCR::ABL1 ≤10%) | 82.1% [1] [2] | 53.3% [1] [2] | < 0.0001 [1] [2] | Phase III FESTnd Trial |
| 6 months | 33.7% [1] (Primary Endpoint), 68.2% [3] | 18.3% [1], 22.9% [3] | 0.0006 [1], < 0.01 [3] | Phase III FESTnd Trial; Real-World Study |
| 12 months | 52.6% [1], 90.0% [3] | 39.6% [1], 51.1% [3] | 0.0102 [1], < 0.01 [3] | Phase III FESTnd Trial; Real-World Study |
Beyond MMR, this compound also leads to significantly higher rates of deep molecular responses (DMR/MR4) at 6, 9, and 12 months compared to imatinib [1] [4]. Deeper responses are crucial as they are a prerequisite for attempting treatment-free remission.
The robust data supporting this comparison comes from well-defined clinical trials and real-world studies adhering to strict protocols.
The following diagram illustrates the high-level workflow of a typical Phase III clinical trial that generates this type of data.
The consistent findings across clinical trials and real-world studies establish this compound as a superior therapeutic option to imatinib for achieving rapid and deep molecular responses.
The table below summarizes key experimental findings from recent studies for direct comparison.
| Feature | Flumatinib | Dasatinib |
|---|---|---|
| General CSF Penetrance | High probability to cross the BBB [1] [2] | Moderate penetrance (1-10 nM) [3] |
| Concentration Order | Bone marrow > Serum > Cerebrospinal fluid [1] [2] | Serum > Bone marrow > Cerebrospinal fluid [1] [2] |
| Quantitative CSF Data | Detected in patient CSF; specific concentration gradient not fully detailed in available abstracts [1] [2] | In one study, CSF concentration was lower than the lower limit of detection [1] [2]. In another, it achieved moderate concentrations of 1-10 nM [3]. |
| Key Evidence | Direct measurement in Ph+ ALL patient CSF [1] [2] | Mixed results: failed detection in one Ph+ ALL study [1] [2]; successful measurement in pediatric brain tumor patients [3]. Preclinical and clinical reports indicate it can cross the BBB and treat CNS leukemia [4] [5]. |
| Comparative Potency (in vitro) | Most potent inhibitory effect on Ph+ ALL cell line (SUP-B15) vs. imatinib and dasatinib [1] [2] | Less potent than this compound in the same cell line assay [1] [2] |
For a rigorous assessment, the experimental context of the key studies is crucial.
The diagram below outlines the general methodology for determining TKI concentration in CSF, as used in the cited clinical studies.
When interpreting these findings, consider the following:
| Tyrosine Kinase Inhibitor (TKI) | IC₅₀ Value (μmol/L) | Experimental Cell Line |
|---|---|---|
| Flumatinib | 1.56 | SUP-B15 (Ph+ ALL) |
| Dasatinib | 10.0 | SUP-B15 (Ph+ ALL) |
| Imatinib | 20.0 | SUP-B15 (Ph+ ALL) |
Table based on data from a 2023 study [1].
The comparative data in the table comes from a cytology experiment performed on the SUP-B15 cell line, which is a human Ph+ ALL cell line [1].
The same 2023 study also measured the concentration of these TKIs in different body compartments, which is crucial for understanding their potential efficacy and ability to reach sites like the central nervous system [1].
| TKI | Concentration Order (Highest to Lowest) | Blood-Brain Barrier Penetration |
|---|---|---|
| This compound | Bone marrow > Serum > Cerebrospinal fluid (CSF) | High probability |
| Dasatinib | Serum > Bone marrow > Cerebrospinal fluid (CSF) | Low (CSF concentration below detection limit in this study) |
| Imatinib | Serum > Bone marrow > Cerebrospinal fluid (CSF) | Not specified in this context |
Data adapted from [1].
The high concentration of this compound in the bone marrow, where leukemia cells originate and proliferate, and its ability to cross the blood-brain barrier, may contribute to its overall efficacy and potential to prevent central nervous system leukemia [1].
While the in vitro data suggests this compound is more potent, you should consider this information within a broader context.
The following diagram illustrates the logical relationship between the experimental findings and their clinical implications, highlighting both the strengths of the in vitro data and the necessary considerations for its application.
| Feature | Flumatinib (2nd Gen TKI) | Imatinib (1st Gen TKI) | Key Supporting Data |
|---|---|---|---|
| Early Efficacy (3 months) | Superior | Standard | EMR at 3 months: 82.1% (this compound) vs 53.3% (Imatinib) [1]. Another real-world study (RWS) showed 96.7% vs 77.1% [2]. |
| Major Molecular Response (MMR) | Faster & Higher Rates | Slower & Lower Rates | MMR at 6 months: 33.7% (this compound) vs 18.3% (Imatinib) [1]. Median time to MMR: 6 months (this compound) vs 18 months (Imatinib) in RWS [2]. |
| Deep Molecular Response (MR4) | Higher Rates | Lower Rates | MR4 at 12 months: Significantly higher with this compound [1]. Cumulative MR4 rates are higher with this compound [3]. |
| Failure-Free Survival (FFS) | Higher | Lower | PSM analyses show this compound has significantly higher FFS probability than Imatinib [4] [3]. |
| Overall & Progression-Free Survival | Comparable | Comparable | No significant differences in PFS and OS between this compound and Imatinib in large comparative studies [4] [3]. |
| Common Non-Hematological AEs | Diarrhea, ALT elevation [1] | Edema, pain in extremities, rash [1] | AE profiles are distinct but mostly Grade 1-2. This compound had a higher rate of treatment discontinuation due to AEs in one trial (10.2% vs 6.1%) [1]. |
| Severe Hematological AEs (Grade ≥3) | Comparable | Comparable | Incidence of severe hematological AEs was comparable between the two cohorts (e.g., 10.6% vs 8.0%) [3]. Another RWS showed 21.9% vs 25.0% [2]. |
The differences in efficacy and safety between this compound and imatinib are rooted in their molecular design and pharmacokinetic properties.
The following diagram illustrates the mechanistic and pharmacokinetic differences between this compound and imatinib.
Renal adverse events, though uncommon, are a consideration for long-term TKI therapy.
For professionals, understanding the methodology behind the data is critical. Here are the protocols from the key studies cited.
Real-World Comparative Studies (e.g., [2], [3])
FAERS Pharmacovigilance Analysis ( [8])
Blood-Brain Barrier Penetration Study ( [7])
For researchers and clinicians, the data indicates:
The choice in a clinical or development setting should be individualized, weighing the goal of achieving a deep response quickly against the specific adverse event profiles and the patient's comorbidities.
The table below summarizes key molecular response rates from clinical data, showing that this compound leads to faster and deeper responses compared to imatinib.
| Molecular Response Endpoint | Time Point | This compound Rate (%) | Imatinib Rate (%) | P-value | Source / Context |
|---|
| Early Molecular Response (EMR) (BCR-ABL1 ≤ 10% IS) | 3 months | 82.1 - 85 | 53.3 - 80 | < 0.0001 [1] | Phase III Trial [1], Real-World [2] | | Major Molecular Response (MMR) (BCR-ABL1 ≤ 0.1% IS) | 6 months | 33.7 | 18.3 | 0.0006 [1] | Phase III Trial [1] | | Major Molecular Response (MMR) (BCR-ABL1 ≤ 0.1% IS) | 12 months | 52.6 | 39.6 | 0.0102 [1] | Phase III Trial [1] | | MR4 (BCR-ABL1 ≤ 0.01% IS) | 6 months | 8.7 | 3.6 | 0.0358 [1] | Phase III Trial [1] | | MR4 (BCR-ABL1 ≤ 0.01% IS) | 12 months | 23.0 | 11.7 | 0.0034 [1] | Phase III Trial [1] | | MR4.5 (BCR-ABL1 ≤ 0.0032% IS) | 6 months | 35 | 0 | 0.004 [2] | Real-World Study [2] | | MR4.5 (BCR-ABL1 ≤ 0.0032% IS) | 12 months | 45 | 10 | 0.013 [2] | Real-World Study [2] |
The data presented above are derived from two primary types of studies, each with a distinct methodology.
This is the primary registration trial (NCT02204644) that led to the approval of this compound as a first-line treatment in China [1].
This study provides a real-world perspective on the effectiveness of these treatments in a clinical practice setting outside the strict constraints of a clinical trial [2].
This compound's superior efficacy is rooted in its enhanced molecular structure and increased potency against the BCR-ABL1 kinase.
The diagram below illustrates the constitutive activation of the BCR-ABL1 pathway in CML and the mechanism of tyrosine kinase inhibitor (TKI) action.
The safety profiles of this compound and imatinib differ, which is an important consideration for treatment selection.
For researchers and drug development professionals, the data indicates that this compound represents a meaningful advance in first-line CML-CP therapy. Its enhanced molecular design translates into clinically superior outcomes, including significantly higher and faster rates of deep molecular responses like MR4 and MR4.5 compared to imatinib. This positions this compound as a potent therapeutic option, particularly when the treatment goal is to achieve a "deep molecular response," which is a prerequisite for attempting treatment-free remission.